molecular formula C20H20N2O6 B11080237 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline CAS No. 25944-25-6

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline

Cat. No.: B11080237
CAS No.: 25944-25-6
M. Wt: 384.4 g/mol
InChI Key: LDDJQOUHXBDHKJ-UHFFFAOYSA-N
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Description

1-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline is a complex organic compound that features both nitro and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 4,5-dimethoxybenzyl derivatives followed by coupling with isoquinoline derivatives. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized isoquinoline derivatives.

Scientific Research Applications

Anticancer Properties

Preliminary studies indicate that 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline may possess significant anticancer properties. Compounds with similar isoquinoline structures have shown efficacy in inhibiting tumor growth across various cancer cell lines. For instance:

  • Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) demonstrated that derivatives of isoquinoline can induce apoptosis and inhibit cell proliferation effectively .

Neuroprotective Effects

Isoquinoline derivatives are known for their neuroprotective effects. Research suggests that this compound could modulate neurotransmitter systems, providing potential therapeutic avenues for neurodegenerative diseases .

Anticancer Activity Evaluation

A study evaluated the anticancer activity of synthesized isoquinoline derivatives against the MCF-7 cell line using the MTT assay. Results indicated that certain derivatives exhibited strong cytotoxicity comparable to established chemotherapeutic agents like Doxorubicin .

Neuroprotection Research

Research into the neuroprotective potential of isoquinoline derivatives suggests their role in modulating neuroinflammatory pathways. This could be beneficial in conditions like Alzheimer's disease where inflammation plays a critical role in pathology .

Mechanism of Action

The mechanism of action of 1-(4,5-dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline involves its photolabile properties. Upon exposure to light, the compound undergoes photochemical cleavage, releasing active molecules that can interact with biological targets. The nitro group plays a crucial role in this process, as it absorbs light and facilitates the cleavage reaction.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethoxy-2-nitrobenzyl alcohol
  • 4,5-Methylenedioxy-2-nitrobenzyl alcohol
  • 2-Nitrobenzyl alcohol

Uniqueness

1-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline is unique due to its combination of nitro and methoxy groups, which confer distinct photochemical properties. This makes it particularly useful in applications requiring controlled release of active molecules upon light exposure, setting it apart from other similar compounds.

Biological Activity

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research. This article aims to provide a comprehensive overview of its biological activity based on various studies, including case studies and relevant research findings.

  • Molecular Formula : C20H22N2O6
  • Molecular Weight : 386.398 g/mol
  • Density : 1.28 g/cm³
  • Boiling Point : 556.3 °C at 760 mmHg
  • LogP : 3.17590

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on the central nervous system (CNS) and its potential as an anticancer agent.

Neuropharmacological Effects

Research indicates that derivatives of this compound exhibit significant activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in neurodegenerative diseases such as Alzheimer's. A study found that certain derivatives showed over 30% inhibition in enzyme activity, suggesting potential for cognitive enhancement or protective effects against neurodegeneration .

Antioxidant Properties

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that some derivatives had comparable or superior antioxidant activity to well-known antioxidants like ascorbic acid and resveratrol . This suggests a possible role in mitigating oxidative stress-related damage in cells.

Case Study 1: Neuroprotective Effects

In a study involving animal models, compounds similar to this compound were shown to protect neurons from oxidative stress-induced apoptosis. The study measured neuronal survival rates and oxidative stress markers, indicating a significant protective effect .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound against various cancer cell lines. The results indicated that it inhibited cell proliferation in a dose-dependent manner, particularly in breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By inhibiting AChE and BuChE, it may enhance cholinergic transmission, beneficial for cognitive functions.
  • Antioxidant Mechanisms : The ability to scavenge free radicals contributes to its neuroprotective properties.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.

Data Summary Table

PropertyValue
Molecular FormulaC20H22N2O6
Molecular Weight386.398 g/mol
Density1.28 g/cm³
Boiling Point556.3 °C
LogP3.17590
AChE Inhibition (%)>30% (varies by derivative)
Antioxidant ActivityComparable to ascorbic acid

Properties

CAS No.

25944-25-6

Molecular Formula

C20H20N2O6

Molecular Weight

384.4 g/mol

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline

InChI

InChI=1S/C20H20N2O6/c1-25-17-8-12-5-6-21-15(14(12)10-19(17)27-3)7-13-9-18(26-2)20(28-4)11-16(13)22(23)24/h5-6,8-11H,7H2,1-4H3

InChI Key

LDDJQOUHXBDHKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OC

Origin of Product

United States

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